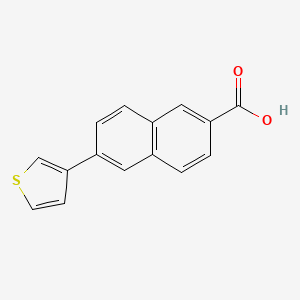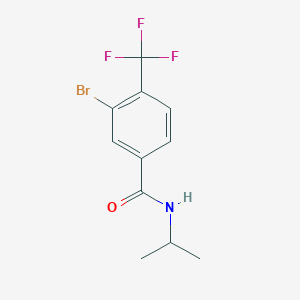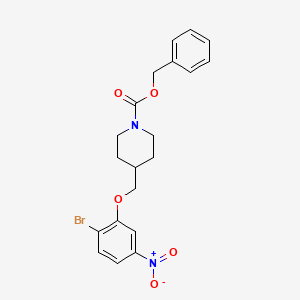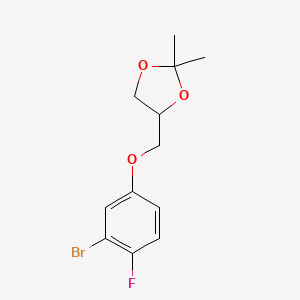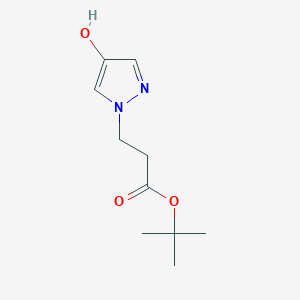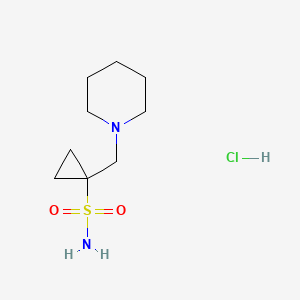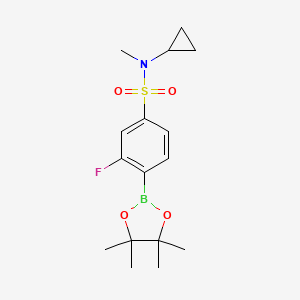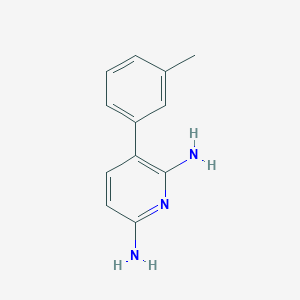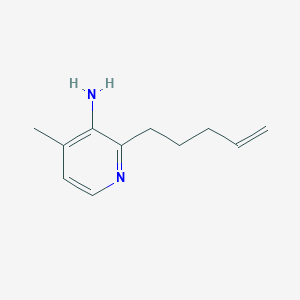
3-Amino-4-methyl-2-(4-penten-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-methyl-2-(4-penten-1-yl)pyridine is an organic compound with the molecular formula C11H16N2. It is a yellow to light brown liquid at room temperature . This compound is of interest due to its unique structure, which includes both an amino group and a pentenyl side chain attached to a pyridine ring. These functional groups make it a versatile intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine typically involves the reaction of 4-methyl-2-(4-penten-1-yl)pyridine with an amination reagent. One common method includes the use of palladium-catalyzed amination reactions. For instance, the reaction can be carried out in a high-pressure reactor with 2-chloro-3-amino-4-methylpyridine, sodium acetate, methanol, and 5% palladium on carbon as a catalyst. The reaction is conducted at 60°C under hydrogen pressure for 8 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings. The product is typically purified by extraction and recrystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-methyl-2-(4-penten-1-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
3-Amino-4-methyl-2-(4-penten-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-4-methyl-2-(4-penten-1-yl)pyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pentenyl side chain can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: Similar structure but lacks the pentenyl side chain.
3-Amino-4-methylpyridine: Similar structure but lacks the pentenyl side chain.
4-Methyl-2-(4-penten-1-yl)pyridine: Similar structure but lacks the amino group.
Uniqueness
3-Amino-4-methyl-2-(4-penten-1-yl)pyridine is unique due to the presence of both an amino group and a pentenyl side chainThe compound’s ability to participate in multiple types of reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-methyl-2-pent-4-enylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-3-4-5-6-10-11(12)9(2)7-8-13-10/h3,7-8H,1,4-6,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHCVQUJUKKRPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)CCCC=C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
